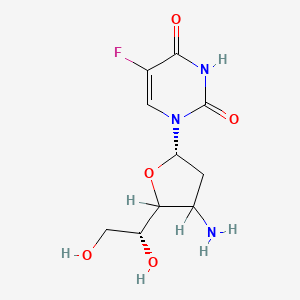![molecular formula C24H15FO2 B12812773 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one CAS No. 2907-17-7](/img/structure/B12812773.png)
8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one is a synthetic organic compound characterized by its unique naphthofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The initial step involves the construction of the naphthofuran core through a cyclization reaction. This can be achieved by reacting a suitable naphthoquinone derivative with a phenyl-substituted alkyne under acidic or basic conditions.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate to form the furan ring, followed by any necessary functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings or the furan moiety using appropriate reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding or van der Waals interactions. The naphthofuran core can intercalate with DNA or interact with protein active sites, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
8-Chloro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.
8-Methyl-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one: The presence of a methyl group instead of fluorine can affect its steric and electronic properties.
Uniqueness
The presence of the fluorine atom in 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
2907-17-7 |
|---|---|
Molekularformel |
C24H15FO2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
8-fluoro-3,3-diphenylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C24H15FO2/c25-19-13-11-16-12-14-21-22(20(16)15-19)23(26)27-24(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |
InChI-Schlüssel |
PSZLGKPDSWMVQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=C(C=CC(=C4)F)C=C3)C(=O)O2)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)



